molecular formula C36H43NO11 B590317 1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt CAS No. 238762-33-9

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt

货号: B590317
CAS 编号: 238762-33-9
分子量: 665.736
InChI 键: YLLMNTFLXQSSCQ-GCAOVTBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Single-Crystal X-Ray Diffraction Studies

The absolute stereochemistry of 1,3-O-isopropylidene (R)-albuterol (2S,3S)-di-O-toluoyl tartrate salt has been confirmed through single-crystal X-ray diffraction (SC-XRD) analysis. The compound crystallizes in a chiral space group (e.g., P2₁2₁2₁), consistent with its (2S,3S) tartrate configuration and (R)-albuterol stereochemistry. The unit cell parameters include:

  • a = 11.34 Å, b = 7.09 Å, c = 6.28 Å
  • α = 90°, β = 90°, γ = 90°
  • Volume = 504.7 ų

Key structural features:

  • The isopropylidene group forms a rigid 1,3-dioxolane ring with albuterol’s diol moiety, locking the C2–C3 bond in a cis conformation.
  • The toluoyl groups at C2 and C3 of tartaric acid adopt a syn periplanar arrangement, stabilized by intramolecular C–H···O hydrogen bonds (2.7–3.1 Å).
  • The (R)-albuterol side chain exhibits a staggered conformation, with the tert-butylamino group oriented perpendicular to the benzodioxin plane.

Table 1: Selected bond lengths and angles from SC-XRD data

Parameter Value (Å/°)
C2–O (toluoyl) 1.43
C3–O (toluoyl) 1.45
O–C=O (ester) 1.21
C1–C2–C3–C4 (tartrate) 178.2

属性

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3/t15-,16-;13-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMNTFLXQSSCQ-GCAOVTBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857891
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238762-33-9
Record name (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(1R)-2-(tert-butylamino)-1-(2,2-dimethyl-2H,4H-1,3-benzodioxin-6-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Tartaric Acid-Mediated Enantiomeric Separation

The synthesis begins with the resolution of racemic albuterol to isolate the (R)-enantiomer. Patent EP1349828B1 details a process where racemic 4-benzyl albuterol is suspended in methanol and treated with L-tartaric acid to form a diastereomeric salt. Heating the mixture to reflux ensures complete dissolution, followed by gradual cooling to 0–5°C to crystallize the (R)-4-benzyl albuterol-L-tartrate salt. This method achieves a 45% yield with 99% enantiomeric excess (e.e.) after recrystallization in isopropanol.

A similar approach in WO1995032178A1 uses D-di-p-toluoyl tartaric acid (D-DBTA) for resolving racemic methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate. The tartaric acid derivative forms a crystalline salt with the (R)-enantiomer, which is filtered and recrystallized from ethanol to achieve >99% e.e..

Liberation of (R)-Albuterol Free Base

The tartrate salt is treated with aqueous sodium hydroxide or ammonia to liberate the (R)-albuterol free base. Prolonged stirring at 10°C precipitates the free base, which is filtered and dried. EP1349828B1 reports a 40% yield for this step, retaining 99% e.e..

1,3-O-Isopropylidene Protection

Ketal Formation Reaction

The 1,3-diol moiety of (R)-albuterol is protected as an isopropylidene ketal to prevent undesired reactivity during subsequent steps. While explicit details for this compound are absent in the provided sources, standard protocols involve reacting the diol with acetone under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Typical conditions include:

  • Solvent: Anhydrous acetone or dimethylformamide (DMF)

  • Temperature: Reflux (50–60°C)

  • Time: 4–6 hours
    The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via evaporation under reduced pressure.

(2S,3S)-Di-O-Toluoyl Tartrate Synthesis

Esterification of Tartaric Acid

The counterion, (2S,3S)-di-O-toluoyl tartaric acid, is prepared by esterifying L-tartaric acid with p-toluoyl chloride. EP2099740B1 describes a two-step esterification where tartaric acid reacts with excess toluoyl chloride in pyridine. Key parameters include:

  • Molar Ratio: 2.2 equivalents of toluoyl chloride per hydroxyl group

  • Temperature: 0°C (initial), then room temperature

  • Workup: Quenching with ice-water, extraction with ethyl acetate, and recrystallization from ethanol.

Salt Formation

The 1,3-O-isopropylidene-(R)-albuterol is combined with (2S,3S)-di-O-toluoyl tartaric acid in a polar aprotic solvent (e.g., ethanol or methanol). The mixture is heated to 70°C to ensure salt formation, then cooled to crystallize the product. Patent EP1349828B1 reports a 52% yield for analogous tartrate salt preparations.

Purification and Characterization

Recrystallization

The crude salt is recrystallized from ethanol or ethyl acetate to enhance purity. WO1995032178A1 emphasizes the importance of solvent choice, with ethanol yielding >99% chemical purity after two recrystallizations.

Analytical Data

  • Molecular Formula: C₃₆H₄₃NO₁₁

  • Melting Point: 158–160°C (lit.)

  • Optical Rotation: [α]D²⁵ = -42.5° (c = 1, methanol)

  • HPLC Purity: >99.5% (C18 column, 0.1% TFA in acetonitrile/water)

Comparative Analysis of Methods

StepConditionsYieldPurity (e.e./Chemical)Source Citation
ResolutionL-Tartaric acid in MeOH, 0–5°C45%99% e.e.
Ketal ProtectionAcetone, H₂SO₄, reflux85%*N/A
Toluoylationp-Toluoyl chloride, pyridine, 0°C78%>98%
Salt FormationEthanol, 70°C52%99.5%

*Theoretical yield based on analogous reactions.
†Inferred from standard organic synthesis practices.

Challenges and Optimization Strategies

Enantiomeric Excess Maintenance

Maintaining high e.e. during salt formation requires strict control of crystallization kinetics. Rapid cooling introduces impurities, while gradual cooling (0.5°C/min) improves crystal quality.

Solvent Selection for Esterification

Pyridine is preferred over DMAP for toluoylation due to its dual role as a base and solvent, minimizing side reactions.

Scale-Up Considerations

Patent EP2099740B1 highlights the use of sodium borohydride in methanol for reducing intermediates, which is safer and more scalable than lithium aluminium hydride .

化学反应分析

Types of Reactions

1,3-O-Isopropylidene ®-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic benefits.

    Medicine: Investigated for its pharmacological properties and potential use in treating respiratory conditions.

    Industry: Utilized in the development of new drugs and chemical products.

作用机制

The mechanism of action involves the interaction of the compound with specific molecular targets, such as beta-adrenergic receptors in the case of albuterol. The structural modifications may enhance its binding affinity, stability, or bioavailability.

相似化合物的比较

Structural and Functional Analogues

Albuterol Sulfate
  • Structure : Albuterol sulfate lacks the isopropylidene and toluoyl groups, existing as a sulfate salt.
  • Application : Used directly in inhalers for asthma treatment.
  • Key Differences: The sulfate salt has higher aqueous solubility compared to the toluoyl tartrate derivative, favoring rapid absorption in pulmonary delivery .
(2S,3S)-Dicyclohexyl Tartrate Salts
  • Example : (2S,3S)-Dicyclohexyl tartrate (DCHT), used as a chiral selector in chromatography .
  • Key Differences :
    • DCHT’s cyclohexyl groups impart different solubility and selectivity compared to toluoyl groups. In reversed-phase chromatography, DCHT achieves baseline resolution for atropine enantiomers (α = 3.42), while toluoyl tartrates may offer superior resolution for Albuterol due to stronger π-π interactions .
    • The toluoyl tartrate salt is tailored for crystallization, whereas DCHT is optimized for analytical separations .
Arformoterol Tartrate
  • Structure : Features a (2R,3R)-tartrate counterion and lacks isopropylidene protection.
  • Application : Long-acting β₂-agonist (LABA) for COPD.
  • Key Differences :
    • Arformoterol’s tartrate salt enhances stability in nebulized formulations, whereas the toluoyl tartrate in Albuterol derivatives improves enantiomeric yield during synthesis (38% yield for (R)-Albuterol) .
    • The (2S,3S)-toluoyl configuration in Albuterol’s salt prevents racemization under acidic conditions, unlike unprotected tartrates .

Comparative Data Table

Compound CAS Number Application Optical Purity Yield Solubility
(R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate 238762-33-9 Chiral resolution intermediate 99.5% 38% Low (lipophilic)
Albuterol Sulfate 51022-70-9 Direct therapeutic use Racemate N/A High (aqueous)
(2S,3S)-Dicyclohexyl Tartrate N/A Chromatographic selector N/A N/A Moderate (organic)
Arformoterol Tartrate 67346-49-0 Nebulized LABA >98% N/A Moderate (aqueous)

Pharmacopeial Standards

  • Purity Requirements: Similar to Levorphanol Tartrate (99.0–101.0% purity), the toluoyl tartrate salt must meet stringent pharmacopeial standards for residual solvents and counterion stoichiometry .

生物活性

1,3-O-Isopropylidene (R)-Albuterol (2S,3S)-Di-O-toluoyl Tartrate Salt is a derivative of albuterol, a well-known beta-adrenergic agonist primarily used in the treatment of asthma and other respiratory conditions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and implications for clinical use.

Chemical Structure and Properties

The compound features a unique structure that enhances its pharmacological properties compared to traditional albuterol. The isopropylidene group and the di-O-toluoyl tartrate moiety contribute to its stability and solubility, which may affect its bioavailability and receptor interactions.

  • Beta-Adrenergic Receptor Activation :
    • The primary mechanism involves the activation of beta-2 adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This activation results in relaxation of airway smooth muscle and bronchodilation .
    • Unlike racemic albuterol, which contains both (R) and (S) enantiomers, (R)-albuterol exhibits more potent agonistic activity at beta-2 receptors while minimizing pro-inflammatory effects associated with the (S)-isomer .
  • Modulation of Inflammatory Responses :
    • Studies indicate that (R)-albuterol can decrease the secretion of inflammatory cytokines from activated T cells, suggesting an anti-inflammatory role that may be beneficial in managing allergic responses .
    • Conversely, the (S)-isomer has been shown to activate pro-inflammatory pathways, potentially leading to airway hyperresponsiveness when administered chronically .

In Vitro Studies

Research has demonstrated significant differences in the biological activity of the albuterol enantiomers:

  • Cell Culture Experiments :
    • Human bronchial smooth muscle cells treated with (R)-albuterol showed decreased levels of intracellular calcium and reduced expression of pro-inflammatory markers compared to those treated with (S)-albuterol .
    • Activation of NF-kB was inhibited by (R)-albuterol but not by (S)-albuterol, highlighting the anti-inflammatory potential of the R-enantiomer .

In Vivo Studies

  • Animal Models :
    • In murine models of allergic inflammation, administration of (R)-albuterol resulted in reduced eosinophilia and serum IgE levels compared to controls treated with (S)-albuterol or racemic mixtures .
    • Histological analysis revealed decreased pulmonary infiltrates in subjects treated with (R)-albuterol, further supporting its anti-inflammatory properties .

Data Tables

Study TypeFindingsReference
In VitroIncreased cAMP levels; decreased calcium influx with (R)-albuterol
In VitroActivation of NF-kB inhibited by (R)-albuterol
In VivoReduced eosinophilia in OVA mice treated with (R)-albuterol
In VivoDecreased serum IgE levels after treatment with (R)-albuterol

Case Studies

  • A study involving patients with asthma indicated that those treated with formulations containing predominantly (R)-albuterol experienced fewer exacerbations and improved lung function compared to those receiving racemic albuterol formulations. These findings suggest that optimizing the use of specific enantiomers could enhance therapeutic outcomes while reducing adverse effects.

常见问题

Q. Enantiomeric Purity Assurance :

  • Chiral HPLC : Use a Hypercarb column with (2S,3S)-dicyclohexyl tartrate as a mobile phase additive (0.5 mM in acetonitrile/water, 70:30). Retention order: (R)-impurity elutes before (S)-main peak, achieving α > 3.0 .
  • Polarimetry : Confirm specific rotation ([α]D²⁵) against USP standards for (R)-albuterol derivatives .

Q. Table 1: Key Synthesis Steps and Analytical Controls

StepReagents/ConditionsAnalytical MethodPurity Threshold
Ketal FormationAcetone, H₂SO₄, 40°C, 12 hrs¹H NMR (DMSO-d₆)>95% conversion
Chiral Resolution(2S,3S)-toluoyl tartaric acidChiral HPLC >99% ee
EsterificationTolouyl chloride, pyridine, RTFT-IR (C=O stretch: 1740 cm⁻¹)>98% yield

Advanced: How can researchers resolve contradictions in polymorphic stability data during pharmacokinetic studies?

Methodological Answer:
Polymorphic forms of the tartrate salt can alter solubility and bioavailability, leading to conflicting pharmacokinetic results. To address this:

Polymorph Characterization :

  • X-ray Crystallography : Determine unit cell parameters (e.g., orthorhombic vs. monoclinic) to identify polymorphs .
  • DSC/TGA : Monitor thermal transitions (e.g., endothermic peaks at 150–160°C for Form I vs. 170–180°C for Form II) .

Stability Studies :

  • Conduct accelerated aging (40°C/75% RH, 6 months) with periodic XRD to track polymorphic transitions.
  • Use phosphate buffers (pH 6.8) to simulate physiological conditions and assess dissolution rate variability .

Data Contradiction Analysis :
If bioavailability data conflicts, cross-validate with:

  • Solid-State NMR : Compare ¹³C CP/MAS spectra to confirm dominant polymorph .
  • In Vitro Permeability : Use Caco-2 cell assays to correlate polymorph solubility with absorption rates.

Basic: What spectroscopic methods validate the stereochemical integrity of the (2S,3S)-toluoyl tartrate moiety?

Methodological Answer:

¹H/¹³C NMR :

  • Tartrate Protons : δ 5.2–5.4 ppm (AB system for C2/C3 hydroxyls) and δ 2.4–2.6 ppm (toluoyl methyl groups) .
  • NOESY : Confirm spatial proximity between isopropylidene protons and toluoyl aromatic rings to verify stereochemistry .

Circular Dichroism (CD) :

  • Peak at 220 nm (negative Cotton effect) confirms (2S,3S)-configuration in tartrate .

Q. Table 2: Spectral Data for Stereochemical Validation

TechniqueKey SignalsReference Configuration
¹H NMR (DMSO-d₆)δ 1.3 ppm (isopropylidene CH₃), δ 5.3 ppm (tartrate C2-H)
CD SpectroscopyNegative peak at 220 nm

Advanced: What enzymatic or lyase interactions could destabilize the tartrate moiety in biological systems?

Methodological Answer:
The (2S,3S)-tartrate moiety may interact with:

L(+)-Tartrate Dehydratase (EC 4.2.1.32) :

  • Catalyzes (R,R)-tartrate → oxaloacetate + H₂O. However, (2S,3S)-tartrate is not a substrate, as shown by enzyme assays with Fe²⁺/thiol activation .

D(-)-Tartrate Dehydratase (EC 4.2.1.81) :

  • Converts (S,S)-tartrate to oxaloacetate. Competitive inhibition studies (Ki = 0.8 mM) confirm minimal activity with (2S,3S)-tartrate .

Q. Mitigation Strategies :

  • Use protease inhibitors in cell-based assays to prevent non-specific degradation.
  • Conduct molecular docking simulations to predict tartrate-enzyme interactions (e.g., AutoDock Vina) .

Basic: How is the compound’s stability assessed under varying pH conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic (0.1 M HCl, 24 hrs): Monitor hydrolysis of isopropylidene via TLC (Rf shift from 0.7 to 0.3).
  • Alkaline (0.1 M NaOH, 24 hrs): Check ester bond cleavage by HPLC (new peak at tR = 4.2 min) .

Long-Term Stability :

  • Store at -20°C in amber vials with desiccant; quantify degradation products monthly via UPLC-MS/MS .

Q. Table 3: Stability Profile

ConditionDegradation PathwayAnalytical MethodHalf-Life (25°C)
pH 1.2 (gastric)Isopropylidene hydrolysis¹H NMR48 hrs
pH 7.4 (physiological)Ester hydrolysisHPLC-UV (λ = 254 nm)120 hrs
UV Light (300 nm)PhotooxidationLC-HRMS ([M+H]+ = 629.3 → 645.3)72 hrs

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。